sodium;hexadecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexadecyl sulfate, also known as sodium cetyl sulfate, is a long-chain sodium alkyl sulfate. It is a natural anionic surfactant commonly used in various industrial and research applications. This compound is known for its ability to reduce surface tension, making it an effective emulsifier, dispersant, and wetting agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexadecyl sulfate is typically synthesized through the sulfation of hexadecanol (cetyl alcohol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions usually involve maintaining a temperature range of 30-60°C to ensure optimal sulfation .
Industrial Production Methods: In industrial settings, the production of sodium hexadecyl sulfate often employs continuous reactors, such as falling film reactors, to facilitate the sulfation process. The resulting product is then neutralized with sodium hydroxide to yield the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium hexadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amine derivatives.
Oxidation Reactions: Sodium hexadecyl sulfate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Alcohols or amine derivatives.
Oxidation Reactions: Sulfate esters or sulfonic acids.
Reduction Reactions: Alcohols or hydrocarbons.
Scientific Research Applications
Sodium hexadecyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier in the emulsion polymerization of styrene and other monomers.
Biology: It serves as a surfactant in various biochemical assays and cell lysis protocols.
Medicine: Sodium hexadecyl sulfate is employed in drug formulation and delivery systems due to its surfactant properties.
Mechanism of Action
Sodium hexadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This mechanism is crucial in processes such as emulsification, dispersion, and wetting .
Molecular Targets and Pathways: The primary molecular target of sodium hexadecyl sulfate is the lipid bilayer of cell membranes. By integrating into the lipid bilayer, it disrupts membrane integrity, leading to cell lysis and increased permeability .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a slightly shorter alkyl chain.
Sodium octadecyl sulfate: Similar in structure but with a longer alkyl chain.
Uniqueness: Sodium hexadecyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifier and surfactant in various applications .
Properties
IUPAC Name |
sodium;hexadecyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHPAKFFUZUEKL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.